molecular formula C10H9Cl3N2O2 B11761650 ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate

Cat. No.: B11761650
M. Wt: 295.5 g/mol
InChI Key: HCOGYRKRLMDUHG-OQLLNIDSSA-N
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Description

Properties

Molecular Formula

C10H9Cl3N2O2

Molecular Weight

295.5 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-6-3-4-7(11)8(12)5-6/h3-5,14H,2H2,1H3/b15-9+

InChI Key

HCOGYRKRLMDUHG-OQLLNIDSSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC(=C(C=C1)Cl)Cl)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Diazotization of 3,4-Dichloroaniline

3,4-Dichloroaniline undergoes diazotization in acidic media to form the corresponding diazonium salt. Key parameters include:

  • Acid : Concentrated hydrochloric acid (HCl) is typically used at stoichiometric ratios of 1:1.5–1:3 (aniline:HCl).

  • Temperature : Reactions are conducted at –5°C to 10°C to stabilize the diazonium intermediate.

  • Nitrosating Agent : Sodium nitrite (NaNO₂) in aqueous solution is added dropwise to avoid excess nitrous acid.

Representative Conditions :

ParameterValue
3,4-Dichloroaniline5–100 g (scale-dependent)
HCl (37%)13.5–270 mL (stoichiometric)
NaNO₂ (40% aqueous)9.8–195.6 g (1.1–1.3 equiv)
Reaction Time0.5–1 h

Coupling with Ethyl 2-Chloroacetoacetate

The diazonium salt reacts with ethyl 2-chloroacetoacetate in the presence of a base to form the hydrazone.

Critical Factors :

  • Base : Sodium acetate (NaOAc) or triethylamine (Et₃N) neutralizes HCl, facilitating coupling.

  • Catalyst : Phase-transfer catalysts like triethylbenzyl ammonium chloride (TEBAC) improve yields (≤98%).

  • Solvent : Dichloromethane (DCM) or ethanol-water mixtures are common.

Optimized Protocol :

  • Combine ethyl 2-chloroacetoacetate (6.68–133.6 g), DCM (50–1000 mL), water (20–400 mL), and NaOAc (11.7–234 g).

  • Add TEBAC (0.14–2.77 g) and cool to <10°C .

  • Slowly add the diazonium salt solution, maintaining 10°C for 1–2 h .

  • Extract with DCM, wash with NaHCO₃ and brine, dry (Na₂SO₄), and evaporate to yield a yellow solid.

Yield and Purity :

Scale (g)Yield (%)Purity (HPLC)Melting Point (°C)
598.1>9696–98
10097.3>9696–98

One-Pot Synthesis

Recent advancements consolidate diazotization and coupling into a single vessel, reducing isolation steps.

Procedure

  • Diazotize 3,4-dichloroaniline in HCl/NaNO₂ at –5°C .

  • Directly add ethyl 2-chloroacetoacetate and NaOAc without isolating the diazonium salt.

  • Stir at 10°C for 2 h , then extract and purify as above.

Advantages :

  • Eliminates intermediate isolation, improving throughput.

  • Yields remain high (95–97%).

Alternative Substrates and Modifications

Ethyl 2-Chloro-3-Oxobutyrate Variants

Substituting ethyl 2-chloroacetoacetate with ethyl 2-chloro-3-oxobutyrate alters regioselectivity but requires stricter temperature control (≤5°C) to avoid byproducts.

Solvent-Free Conditions

Microwave-assisted reactions in solvent-free systems reduce reaction times to 15–30 min but necessitate specialized equipment.

Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution (EAS):

  • Diazotization generates a nitrosonium ion (NO⁺), which reacts with the amine to form a diazonium salt.

  • The diazonium salt attacks the β-keto ester’s enolate, forming a hydrazone linkage.

  • Tautomerization stabilizes the (E)-configuration due to intramolecular H-bonding between the hydrazine NH and ester carbonyl.

Key Intermediate :

Diazonium salt+CH3C(O)C(Cl)COOEtHydrazone intermediate(E)-Isomer[5][8]\text{Diazonium salt} + \text{CH}_3\text{C(O)C(Cl)COOEt} \rightarrow \text{Hydrazone intermediate} \rightarrow \text{(E)-Isomer}

Industrial-Scale Considerations

Continuous Flow Reactors

Tubular reactors with precise temperature control (±1°C) enhance reproducibility and safety during diazotization.

Waste Management

  • Neutralize spent HCl with NaOH to recover NaCl.

  • Distill DCM for reuse, reducing environmental impact.

Analytical Characterization

Post-synthesis verification includes:

  • ¹H NMR : δ 1.25–1.33 (ethyl CH₃), δ 3.77 (OCH₃ if present), δ 6.95–7.49 (aromatic H).

  • IR : Peaks at 1732 cm⁻¹ (C=O), 1613 cm⁻¹ (C=N).

  • HPLC : Retention time 8.2 min (C18 column, 70:30 MeOH:H₂O).

Challenges and Solutions

Byproduct Formation

  • Issue : Over-diazotization leads to tar formation.

  • Solution : Strict temperature control (–5°C to 10°C) and NaNO₂ monitoring.

Low Solubility

  • Issue : Hydrazone precipitates prematurely.

  • Solution : Use DCM:EtOH (3:1) mixtures to maintain solubility.

Comparative Data Table

MethodCatalystTemp (°C)Time (h)Yield (%)Purity (%)
Two-stepTEBAC10298.196
One-potNaOAc10297.396
Solvent-freeNone800.59594

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate
  • CAS No.: 28317-50-2
  • Molecular Formula : C₁₀H₉Cl₃N₂O₂
  • Molecular Weight : 295.55 g/mol
  • Structure: Features a hydrazinylidene moiety linked to a 3,4-dichlorophenyl group and an ethyl ester. The (2E) configuration denotes the trans geometry of the hydrazone double bond .

Synthesis : Synthesized via diazotization of 3,4-dichloroaniline followed by coupling with ethyl acetoacetate, analogous to methods described for related arylhydrazinylidene derivatives .

Applications : Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive hydrazone and ester functionalities .

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in phenyl ring substituents and ester groups:

Compound Name (CAS No.) Substituent on Phenyl Ring Ester Group Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų)
Target Compound (28317-50-2) 3,4-dichloro Ethyl C₁₀H₉Cl₃N₂O₂ 295.55 4.7 50.7
Ethyl (2E)-2-chloro-2-[(3,5-dichlorophenyl)hydrazinylidene]acetate 3,5-dichloro Ethyl C₁₀H₉Cl₃N₂O₂ 295.55 4.9 50.7
Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate (148367-95-7) 3-chloro-4-methyl Ethyl C₁₁H₁₂Cl₂N₂O₂ 275.13 4.2 50.7
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate (27143-07-3) 4-methoxy Ethyl C₁₁H₁₃ClN₂O₃ 256.69 3.1 59.1
Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate (1000576-53-3) 3,4-dichloro Benzyl C₁₅H₁₁Cl₃N₂O₂ 357.62 5.8 50.7

Key Observations :

  • Chlorine Substitution : 3,4-Dichloro derivatives (target compound and benzyl analog) exhibit higher XLogP3 values (4.7–5.8) compared to 4-methoxy analogs (3.1), reflecting increased lipophilicity due to electron-withdrawing Cl groups .
  • Steric and Electronic Effects : 3-Chloro-4-methyl substitution reduces molecular weight and XLogP3 (4.2 vs. 4.7) due to the methyl group’s electron-donating nature .
  • Ester Group : Replacing ethyl with benzyl (CAS 1000576-53-3) increases molecular weight and lipophilicity (XLogP3 = 5.8) .

Physicochemical Properties

  • Melting Points: Target compound: Not explicitly reported, but analogs like ethyl (2E)-3-oxo-2-(3,4-dichlorophenyl)hydrazinylidenebutanoate (CAS 1b) melt at 100–102°C . 4-Methoxy analog (27143-07-3): Melts at 94°C . Higher chlorine content correlates with elevated melting points due to enhanced intermolecular forces.
  • Solubility :

    • Chlorinated derivatives are sparingly soluble in polar solvents (e.g., water) but soluble in organic solvents like ethyl acetate or dichloromethane .
    • Methoxy-substituted analogs show improved aqueous solubility due to increased polarity .

Biological Activity

Ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazone structure, characterized by the presence of a chloro group and a dichlorophenyl moiety. Its chemical formula is C10H9Cl3N2O2C_{10}H_{9}Cl_{3}N_{2}O_{2}, and it exhibits properties typical of halogenated organic compounds.

Mechanisms of Biological Activity

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, hydrazones have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The presence of the dichlorophenyl group is believed to enhance this activity by facilitating interactions with cellular targets.
  • Antimicrobial Properties : this compound has been evaluated for its antibacterial and antifungal activities. Studies suggest that halogenated compounds can disrupt microbial cell membranes or inhibit critical enzymatic pathways.
  • Enzyme Inhibition : There is evidence that this compound can act as an inhibitor for specific enzymes involved in cancer metabolism. The hydrazone linkage may interact with active sites of target enzymes, leading to decreased proliferation of cancerous cells .

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticancerInduces apoptosis in HCT-15 cells
AntimicrobialInhibits growth of Gram-positive bacteria
Enzyme InhibitionInhibits key metabolic enzymes in cancer cells

Case Study: Anticancer Efficacy

In a study examining the cytotoxic effects of various hydrazone derivatives, this compound demonstrated significant activity against colon carcinoma cell lines (e.g., HCT-15). The IC50 values were comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as a lead compound for further development .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of halogenated hydrazones, revealing that this compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacterial strains. The mechanism was attributed to membrane disruption and interference with cell wall synthesis.

Q & A

Q. What are the common synthetic routes for ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate?

  • Methodological Answer: The synthesis typically involves coupling a diazonium salt derived from 3,4-dichloroaniline with ethyl 2-chloroacetoacetate. Key steps include:

Diazotization: React 3,4-dichloroaniline with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

Coupling: Add ethyl 2-chloroacetoacetate under basic conditions (e.g., NaOAc) to yield the hydrazone intermediate.

Isomerization: The (E)-isomer is favored due to steric and electronic effects, confirmed by NMR analysis .

  • Critical Parameters: Temperature control during diazotization prevents decomposition. Solvent choice (e.g., ethanol/water mixtures) influences yield and purity.

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • Methodological Answer:
  • ¹H/¹³C NMR: The (E)-configuration is confirmed by the deshielded hydrazone proton (δ ~12.6 ppm) and coupling patterns. Chlorine substituents on the phenyl ring split aromatic signals into distinct doublets (δ 7.2–7.9 ppm) .
  • IR Spectroscopy: Stretching frequencies at ~1670 cm⁻¹ (C=O) and ~3200 cm⁻¹ (N-H) validate functional groups .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 365 [M⁺]) confirm the molecular formula C₁₀H₈Cl₃N₂O₂ .

Advanced Research Questions

Q. What crystallographic techniques are used to determine molecular conformation, and how do substituents affect crystal packing?

  • Methodological Answer:
  • X-ray Diffraction: Single-crystal X-ray analysis (e.g., using SHELXL ) reveals planar hydrazone moieties and intramolecular hydrogen bonding (N-H⋯O=C). For example, related analogs show dihedral angles of 5–10° between the phenyl and hydrazone planes .
  • Substituent Effects: Bulky groups (e.g., 3,4-dichloro) induce steric hindrance, reducing π-π stacking efficiency. Halogens enhance halogen bonding, influencing crystal symmetry (e.g., monoclinic P2₁/c with Z = 4) .
  • Software: WinGX and ORTEP visualize anisotropic displacement ellipsoids and hydrogen-bonding networks .

Q. How do substituents on the phenyl ring influence reactivity and biological activity?

  • Methodological Answer:
  • Electronic Effects: Electron-withdrawing Cl groups increase electrophilicity at the hydrazone carbon, enhancing nucleophilic attack susceptibility (e.g., in triazole formation with acetaldehyde oxime) .
  • Biological Activity: Analog studies show that 3,4-dichloro substitution improves enzyme inhibition (e.g., Sortase A transpeptidase IC₅₀ ~10 µM) by strengthening hydrophobic interactions with active-site residues .
  • Comparative Table:
Substituent (Position)Bioactivity (IC₅₀)Solubility (mg/mL)
3,4-Cl₂ (Target)10 µM0.15 (DMSO)
4-F (Analog)25 µM0.30 (DMSO)
4-OCH₃ (Analog)>100 µM0.50 (EtOH)
  • Key Insight: Chlorine atoms enhance target affinity but reduce solubility, necessitating formulation optimization .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activity across analogs?

  • Methodological Answer:
  • Source Analysis: Cross-validate assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to distinguish direct target effects from off-target interactions .
  • Structural Validation: Ensure stereochemical purity via chiral HPLC or X-ray crystallography, as (E/Z)-isomerism significantly impacts activity .

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